molecular formula C11H8BrNO3 B2947655 Methyl 5-bromo-3-phenyl-1,2-oxazole-4-carboxylate CAS No. 2090144-38-8

Methyl 5-bromo-3-phenyl-1,2-oxazole-4-carboxylate

Cat. No.: B2947655
CAS No.: 2090144-38-8
M. Wt: 282.093
InChI Key: RMDSGXNIRLOSNZ-UHFFFAOYSA-N
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Description

Methyl 5-bromo-3-phenyl-1,2-oxazole-4-carboxylate ( 2090144-38-8) is a high-purity brominated isoxazole derivative offered as a key chemical intermediate for research and development. This compound features a molecular formula of C11H8BrNO3 and a molecular weight of 282.09 g/mol . Its structure integrates a bromine atom at the 5-position of the isoxazole ring, making it a versatile precursor for further functionalization, primarily via cross-coupling reactions to create more complex molecular architectures. Isoxazole scaffolds, particularly 5-phenylisoxazole-3-carboxylic acid derivatives, are of significant interest in medicinal chemistry and have been explored as potent inhibitors of enzymes like xanthine oxidase, a target for treating conditions such as gout and hyperuricemia . As such, this ester is a valuable building block for synthesizing novel compounds for biological screening and structure-activity relationship (SAR) studies. The product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

methyl 5-bromo-3-phenyl-1,2-oxazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrNO3/c1-15-11(14)8-9(13-16-10(8)12)7-5-3-2-4-6-7/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMDSGXNIRLOSNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(ON=C1C2=CC=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-bromo-3-phenyl-1,2-oxazole-4-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 3-phenyl-1,2-oxazole-4-carboxylic acid with bromine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-bromo-3-phenyl-1,2-oxazole-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino derivative, while oxidation can produce a carboxylic acid derivative .

Scientific Research Applications

Methyl 5-bromo-3-phenyl-1,2-oxazole-4-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 5-bromo-3-phenyl-1,2-oxazole-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system involved .

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Compound Name Substituents (Positions) Molecular Weight (g/mol) Melting Point (°C) Key Applications/Properties
Methyl 5-bromo-3-phenyl-1,2-oxazole-4-carboxylate Br (5), Ph (3), COOMe (4) 298.09 Not reported Intermediate for drug synthesis
Methyl 5-cyclopropyl-3-(2,6-dichlorophenyl)-1,2-oxazole-4-carboxylate Cyclopropyl (5), 2,6-Cl₂Ph (3), COOMe (4) 312.15 Not reported Antifungal/antitumor candidate
Ethyl 5-methyl-3-(3,10-dibromoanthracen-9-yl)-1,2-oxazole-4-carboxylate (MC219) Me (5), dibromoanthracene (3), COOEt (4) 557.13 Not reported Antitumor activity (in vitro)
Methyl 3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxylate Cl (3), Me (5), COOMe (4) 251.67 56–58 Antimicrobial potential
Methyl 5-(N-Boc-azetidin-3-yl)-1,2-oxazole-4-carboxylate N-Boc-azetidine (5), COOMe (4) 296.30 Not reported Amino acid-like building block

Key Observations :

  • Bromine vs. Chlorine : Bromine’s larger atomic size and polarizability enhance electrophilic substitution reactivity compared to chlorine, making the target compound more reactive in cross-coupling reactions (e.g., Suzuki coupling) .
  • Ester Groups : Methyl esters (COOMe) generally exhibit lower hydrolytic stability than ethyl esters (COOEt), impacting bioavailability in drug design .
  • Aromatic Substitutents : Anthracene or substituted phenyl groups (e.g., 2,6-dichlorophenyl) improve π-π stacking interactions, crucial for binding to biological targets like enzymes or DNA .

Biological Activity

Methyl 5-bromo-3-phenyl-1,2-oxazole-4-carboxylate (C11H8BrNO3) is a compound belonging to the oxazole family, known for its diverse biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and potential applications in medicinal chemistry.

This compound features a bromine atom at the 5-position and a phenyl group at the 3-position of the oxazole ring. This unique structure influences its reactivity and biological interactions.

Table 1: Chemical Characteristics

PropertyValue
Molecular FormulaC11H8BrNO3
Molecular Weight284.09 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. It can inhibit specific enzymes by binding to their active sites, thereby blocking substrate access. This interaction can modulate several biological pathways, leading to therapeutic effects.

Key Mechanisms:

  • Enzyme Inhibition : The compound has shown potential in inhibiting cytochrome P450 enzymes, crucial for drug metabolism.
  • Cell Signaling Modulation : It influences cellular processes by affecting signaling pathways such as MAPK/ERK, which are vital for cell proliferation and differentiation.
  • Gene Expression Alteration : The compound can alter the expression of genes involved in metabolic processes, impacting cellular metabolism.

Biological Activities

Research indicates that this compound exhibits various biological activities:

Antimicrobial Activity

Studies have demonstrated that this compound possesses significant antimicrobial properties against a range of pathogens. Its efficacy varies depending on the concentration and specific microorganism tested.

Anticancer Properties

The compound has been investigated for its anticancer potential. In vitro studies have shown cytotoxic effects against several cancer cell lines, including:

  • MCF-7 (breast cancer)
  • U-937 (monocytic leukemia)

Cytotoxicity assays revealed IC50 values indicating effective inhibition of cell growth at micromolar concentrations .

Anti-inflammatory Effects

This compound has also been studied for its anti-inflammatory properties. It modulates inflammatory cytokines and pathways, suggesting potential applications in treating inflammatory diseases .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Cytotoxicity Study : A study evaluated the compound's effects on human leukemia cell lines. It demonstrated significant cytotoxicity with an IC50 value of approximately 10 µM against U-937 cells.
  • Mechanistic Insights : Research indicated that the compound induces apoptosis in cancer cells through activation of caspase pathways, highlighting its potential as an anticancer agent .
  • Comparative Analysis : When compared to similar compounds within the oxazole family, this compound exhibited superior activity against certain cancer cell lines due to its unique structural features that enhance binding affinity to molecular targets .

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